molecular formula C11H18N2O5 B2796307 Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate CAS No. 2229668-47-5

Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate

Cat. No.: B2796307
CAS No.: 2229668-47-5
M. Wt: 258.274
InChI Key: UJIRMOLYMVDCQD-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate: is a chemical compound with the molecular formula C11H18N2O5 and a molecular weight of 258.27 g/mol . It is characterized by the presence of a tert-butyl group, a nitroethenyl group, and a morpholine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and nitroethenyl compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of nitroethenyl groups on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: It is also investigated for its antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used as an intermediate in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroethenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can result in the inhibition or activation of specific pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(14)12-6-7-17-8-9(12)4-5-13(15)16/h4-5,9H,6-8H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIRMOLYMVDCQD-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOCC1/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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